molecular formula C18H17N3O2S B2745081 N-(2,4-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 872723-44-9

N-(2,4-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2745081
CAS RN: 872723-44-9
M. Wt: 339.41
InChI Key: IYKLRMZYWIGGRN-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, also known as DFP-10825, is a novel compound that has recently gained attention in scientific research. This compound has been synthesized and studied extensively for its potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Biological Activity

N-(2,4-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is a part of a broader class of compounds studied for their potential biological activities. For instance, derivatives of 1,2,4-triazol, which share structural similarities, have been synthesized and evaluated for their antiexudative properties. In research conducted by Chalenko et al. (2019), 24 compounds were synthesized, including 4 pyroline derivatives, with findings indicating significant antiexudative properties in 91% of the new synthesized derivatives Chalenko et al., 2019.

Chemical Synthesis Techniques

In the field of chemical synthesis, various methods have been explored to enhance the efficiency of producing compounds with similar structures. Okada, Iwashita, and Koizumi (2000) demonstrated an efficient method for sulfamoylation of a hydroxyl group, a technique potentially relevant for the synthesis of compounds like N-(2,4-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide Okada, Iwashita, & Koizumi, 2000.

Antimicrobial and Antiviral Applications

Compounds structurally related to N-(2,4-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide have been investigated for their antimicrobial and antiviral activities. For example, Khan et al. (2019) synthesized and screened a series of derivatives for their antibacterial, antifungal, and anthelmintic activity Khan et al., 2019. Additionally, Hashem et al. (2007) explored the conversion of furanones bearing a pyrazolyl group into other heterocyclic systems, evaluating their antiviral activity against HAV and HSV-1 Hashem et al., 2007.

Metabolic Study

The metabolic pathways of related compounds have also been a subject of research. Fujimaki et al. (1990) investigated the metabolites of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide in human urine, identifying multiple metabolites and the principal metabolic transformations Fujimaki et al., 1990.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-5-6-14(13(2)10-12)19-17(22)11-24-18-8-7-15(20-21-18)16-4-3-9-23-16/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKLRMZYWIGGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322489
Record name N-(2,4-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,4-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide

CAS RN

872723-44-9
Record name N-(2,4-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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